Methyl 3-(6-methoxypyridin-3-yl)benzoate

Description

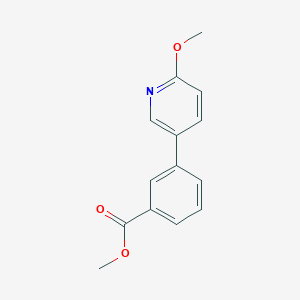

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(6-methoxypyridin-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-7-6-12(9-15-13)10-4-3-5-11(8-10)14(16)18-2/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKWWBDWOOGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405447 | |

| Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893736-60-2 | |

| Record name | Methyl 3-(6-methoxypyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Chemical Synthesis and Methodological Innovation

Development of Efficient Synthetic Routes for Methyl 3-(6-methoxypyridin-3-yl)benzoate

The efficient synthesis of this compound hinges on the strategic formation of the C-C bond between the phenyl and pyridinyl rings. Modern synthetic strategies offer a variety of powerful methods to achieve this transformation with high selectivity and functional group tolerance.

Transition-metal catalysis, particularly using palladium and nickel, represents the cornerstone for the synthesis of biaryl compounds. wikipedia.org These methods allow for the precise and efficient coupling of two different aromatic fragments.

The Negishi coupling is a robust and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. wikipedia.org This method is renowned for its high functional group tolerance and the relatively high reactivity of the organozinc nucleophile. wikipedia.orgorganic-chemistry.org In a proposed synthesis of this compound, a Negishi coupling strategy would involve the reaction of a pyridylzinc reagent with a halogenated methyl benzoate (B1203000) derivative.

The key organozinc intermediate, (6-methoxypyridin-3-yl)zinc halide, can be prepared from the corresponding 3-halo-6-methoxypyridine. This nucleophilic partner is then coupled with an electrophilic partner, such as methyl 3-bromobenzoate, in the presence of a palladium(0) catalyst. wikipedia.org A variety of palladium catalysts, often employing phosphine (B1218219) ligands like triphenylphosphine (B44618) or more specialized biarylphosphine ligands, can be utilized to facilitate the reaction. wikipedia.orgnih.gov

Table 1: Proposed Reactants and Catalysts for Negishi Coupling

| Reactant Type | Example Compound | Role |

|---|---|---|

| Organozinc Reagent | (6-methoxypyridin-3-yl)zinc chloride | Nucleophile |

| Organic Halide | Methyl 3-bromobenzoate | Electrophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Cross-coupling catalyst |

The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final biaryl product and regenerate the Pd(0) catalyst. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based methods, often providing complementary reactivity and enabling the use of more abundant and less reactive electrophiles like aryl chlorides. acs.orgnih.gov Cross-electrophile coupling, in particular, is a notable strategy where two different electrophiles are coupled in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese powder). acs.orgnih.gov

For the synthesis of this compound, a cross-electrophile coupling could be envisioned between two halogenated precursors, one being a derivative of 6-methoxypyridine and the other a derivative of methyl benzoate. A potential advantage is the ability to use more cost-effective chloro- or bromo-substituted starting materials for both fragments. acs.orgnih.gov The selectivity of the cross-coupling over homocoupling is a key challenge, often controlled by the electronic properties of the substrates and the specific ligand used. acs.orgnih.gov Recent advances have demonstrated successful cross-coupling between different (hetero)aryl halides by leveraging their distinct electronic and steric properties. nih.govresearchgate.net

Table 2: Proposed Reactants and Catalysts for Nickel-Catalyzed Cross-Electrophile Coupling

| Reactant Type | Example Compound | Role |

|---|---|---|

| Heteroaryl Halide | 3-Bromo-6-methoxypyridine | Electrophile 1 |

| Aryl Halide | Methyl 3-iodobenzoate | Electrophile 2 |

| Catalyst | Nickel(II) complex with bipyridine-type ligand | Cross-coupling catalyst |

| Reductant | Zinc powder (Zn) | Terminal reductant |

This method avoids the pre-formation of organometallic reagents, proceeding instead through a catalytic cycle involving nickel in various oxidation states. rsc.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on a directing group (DMG) on the aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate a specific, adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile. While no specific application of DoM for the direct synthesis of this compound is documented in the provided sources, the principles of the methodology could theoretically be applied in a multi-step synthesis. For instance, a directing group on one of the rings could be used to install a halide or boronic ester, which could then be used in a subsequent cross-coupling reaction as described above.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. Cascade processes involve a sequence of intramolecular reactions, often triggered by a single event, that proceed without the need to isolate intermediates. While these are powerful strategies in organic synthesis, the direct application of a known multicomponent or cascade reaction to assemble the specific structure of this compound is not readily apparent from the available literature. Their application would likely require the design of a novel reaction pathway tailored to the target molecule.

The field of cross-coupling catalysis is continuously evolving, with ongoing research focused on developing novel catalyst systems to improve efficiency, expand substrate scope, and enable reactions under milder conditions. For the synthesis of this compound, innovations could include the use of N-heterocyclic carbene (NHC) ligands for palladium or nickel, which are known for their strong σ-donating properties and ability to stabilize catalytic intermediates. researchgate.net Furthermore, the development of catalysts that are active at lower temperatures or that allow for the use of environmentally benign solvents would represent a significant advance. The use of co-catalysts or additives, such as magnesium chloride in some nickel-catalyzed reactions, has been shown to be essential for accelerating catalyst turnover and achieving high yields. acs.org

Catalytic Cross-Coupling Methodologies

Synthesis of Advanced Intermediates and Precursors

The construction of this compound hinges on the availability of two key building blocks: (6-methoxypyridin-3-yl)boronic acid and methyl 3-bromobenzoate.

Synthesis of (6-Methoxypyridin-3-yl)boronic acid: This crucial precursor is commercially available, facilitating its use in synthetic campaigns. bldpharm.comsigmaaldrich.comcymitquimica.comsimsonpharma.com Its synthesis typically starts from 2-methoxy-5-bromopyridine. This starting material can be converted to the corresponding boronic acid through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester, or via a palladium-catalyzed borylation reaction.

Synthesis of Methyl 3-bromobenzoate: This second precursor is also commercially available. nih.govchemicalbook.comsigmaaldrich.comthermofisher.com It can be readily synthesized from 3-bromobenzoic acid through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.comyoutube.comyoutube.com

Proposed Synthesis of this compound: The key carbon-carbon bond formation between the pyridine (B92270) and benzene (B151609) rings is achieved via a Suzuki-Miyaura cross-coupling reaction. researchgate.netlibretexts.org This reaction would involve the coupling of (6-methoxypyridin-3-yl)boronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst, a suitable base, and a phosphine ligand. princeton.edu The direct product of this coupling would be this compound.

An alternative, and potentially more common, route involves the Suzuki-Miyaura coupling of 3-bromobenzoic acid with (6-methoxypyridin-3-yl)boronic acid to yield 3-(6-methoxypyridin-3-yl)benzoic acid. This intermediate carboxylic acid is then subjected to esterification with methanol to afford the final product, this compound. This two-step approach can sometimes offer advantages in terms of purification and handling.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor | CAS Number | Molecular Formula | Key Synthetic Route |

| (6-Methoxypyridin-3-yl)boronic acid | 163105-89-3 | C₆H₈BNO₃ | From 2-methoxy-5-bromopyridine |

| Methyl 3-bromobenzoate | 618-89-3 | C₈H₇BrO₂ | Fischer esterification of 3-bromobenzoic acid |

Strategic Derivatization for Analog Development

The core structure of this compound offers several sites for strategic derivatization, allowing for the generation of a library of analogs with potentially modulated properties. These modifications can be targeted to either the benzoate moiety or the 6-methoxypyridine ring.

The benzoate ring, being an aromatic system, is amenable to electrophilic aromatic substitution reactions. The ester group is a deactivating, meta-directing group. Therefore, electrophiles will preferentially add to the positions meta to the ester functionality.

A prime example of such a functionalization is nitration. aiinmr.com The reaction of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield methyl 3-nitro-5-(6-methoxypyridin-3-yl)benzoate. scribd.comyoutube.com The introduction of a nitro group can serve as a handle for further transformations, such as reduction to an amine, which can then be subjected to a wide array of subsequent chemical modifications.

Other electrophilic aromatic substitution reactions, such as halogenation or Friedel-Crafts acylation, could also be employed to introduce further diversity to the benzoate ring, though the deactivated nature of the ring may require harsh reaction conditions. libretexts.org

Table 2: Potential Electrophilic Aromatic Substitution Products of the Benzoate Moiety

| Reagents | Expected Major Product |

| HNO₃, H₂SO₄ | Methyl 3-nitro-5-(6-methoxypyridin-3-yl)benzoate |

| Br₂, FeBr₃ | Methyl 3-bromo-5-(6-methoxypyridin-3-yl)benzoate |

| CH₃COCl, AlCl₃ | Methyl 3-acetyl-5-(6-methoxypyridin-3-yl)benzoate |

The 6-methoxypyridine ring offers distinct opportunities for modification, primarily through nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to the nitrogen. youtube.com

The methoxy (B1213986) group at the 6-position is a potential leaving group in SNAr reactions. Treatment of this compound with a strong nucleophile, such as an amine or an alkoxide, could lead to the displacement of the methoxy group. For instance, reaction with a secondary amine in the presence of a strong base could yield the corresponding 6-amino-substituted pyridine derivative. ntu.edu.sg The reactivity of the 6-methoxypyridine ring towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Furthermore, the pyridine nitrogen itself can be targeted. For example, oxidation of the nitrogen to an N-oxide can alter the electronic properties of the ring and open up different avenues for functionalization.

Table 3: Potential Nucleophilic Aromatic Substitution Products of the 6-Methoxypyridine Ring

| Nucleophile | Expected Product |

| R₂NH (e.g., Piperidine) | Methyl 3-(6-(piperidin-1-yl)pyridin-3-yl)benzoate |

| NaOR' (e.g., Sodium Ethoxide) | Methyl 3-(6-ethoxypyridin-3-yl)benzoate |

| NaSH | Methyl 3-(6-mercaptopyridin-3-yl)benzoate |

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a complete picture of the atomic connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A predicted ¹H NMR spectrum of Methyl 3-(6-methoxypyridin-3-yl)benzoate would be expected to show distinct signals for each unique proton environment. The aromatic region would likely display a complex pattern of multiplets corresponding to the protons on both the benzoate (B1203000) and pyridine (B92270) rings. Key singlets would be anticipated for the methyl ester (-COOCH₃) and the methoxy (B1213986) group (-OCH₃) protons, with their characteristic chemical shifts providing crucial confirmation of these functional groups. The relative integration of these signals would correspond to the number of protons in each environment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the ester group would be expected to appear at the downfield end of the spectrum. The aromatic carbons would generate a series of signals in the midfield region, and the methyl carbons of the ester and methoxy groups would be found at the upfield end.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially for the complex aromatic regions, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to identify adjacent protons within the benzoate and pyridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the benzoate and pyridine rings, as well as the positions of the substituents.

Solid-State NMR Applications

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR could offer insights into its conformation and packing in the crystalline state. This can be particularly useful for identifying polymorphism and understanding intermolecular interactions in the solid phase.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₄H₁₃NO₃), the theoretical exact mass can be calculated. This experimental value, when obtained, would serve to confirm the molecular formula of the synthesized compound with a high degree of confidence.

Theoretical Exact Mass Calculation:

Formula: C₁₄H₁₃NO₃

Calculated Monoisotopic Mass: 243.08954 u

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this calculated mass would provide strong evidence for the presence of the target compound.

LC-HRMS combines the separation capabilities of liquid chromatography with the precise mass analysis of HRMS. This technique is particularly useful for analyzing complex mixtures and confirming the identity of a target compound within a sample. In the context of synthesizing this compound, LC-HRMS would be employed to verify the purity of the final product and to identify any byproducts. The retention time from the LC separation combined with the accurate mass measurement provides a high level of specificity. While LC-HRMS is a standard method for the characterization of novel compounds, specific LC-HRMS data for this compound has not been reported in the available literature.

ESI-MS is a soft ionization technique that is well-suited for the analysis of moderately polar molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion.

Expected ESI-MS Data:

| Ion | Calculated m/z |

|---|---|

| [C₁₄H₁₃NO₃ + H]⁺ | 244.0968 |

Further fragmentation of the molecular ion (MS/MS analysis) would yield characteristic daughter ions, providing valuable structural information. For instance, fragmentation could involve the loss of the methoxy group (-OCH₃) or the methyl ester group (-COOCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the aromatic pyridine and benzene (B151609) rings. The position and intensity of these absorption maxima (λmax) are influenced by the conjugation between the two aromatic systems and the presence of the methoxy and ester functional groups. While a specific UV-Vis spectrum for this compound is not publicly available, related aromatic esters and pyridyl compounds exhibit characteristic absorptions in the UV region.

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Ground State Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like Methyl 3-(6-methoxypyridin-3-yl)benzoate. nih.govimist.ma DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic parameters that offer insights into the molecule's behavior. epstem.netnih.gov

Quantum Chemical Calculation Parameters (e.g., Basis Sets, Functionals)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. epstem.net For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the strengths of both Hartree-Fock theory and DFT. epstem.netbohrium.comnih.gov This functional often provides a good correlation between theoretical and experimental data for structural and spectroscopic properties. researchgate.net

The selection of a basis set is also crucial. A commonly employed basis set for molecules of this nature is the 6-311++G(d,p). researchgate.netoaji.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe weakly bound electrons, and polarization functions (d,p) on heavy and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules. researchgate.net Such a basis set is considered robust for obtaining reliable geometric and electronic properties. researchgate.net All calculations are typically performed using a computational chemistry software package like Gaussian. epstem.net

Table 1: Typical Quantum Chemical Calculation Parameters

| Parameter | Selection | Purpose |

|---|---|---|

| Theory | Density Functional Theory (DFT) | To calculate the electronic structure of the molecule. |

| Functional | B3LYP | A hybrid functional providing a good balance of accuracy and cost. epstem.netbohrium.comnih.gov |

| Basis Set | 6-311++G(d,p) | A flexible basis set that accurately describes electron distribution. researchgate.net |

| Software | Gaussian | A standard software package for quantum chemistry calculations. epstem.net |

Optimized Molecular Geometries and Conformational Energy Landscapes

A primary step in computational analysis is to find the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized molecular geometry. nih.gov This is achieved by performing a geometry optimization, where the energy of the molecule is minimized with respect to the coordinates of its atoms. The resulting structure corresponds to a local minimum on the potential energy surface.

For a molecule with rotatable bonds, such as the C-C bond connecting the pyridine (B92270) and benzoate (B1203000) rings in this compound, multiple conformations may exist. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This allows for the mapping of the conformational energy landscape, identifying the lowest energy conformer (the global minimum) and the energy barriers between different conformations. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. researchgate.net

Table 2: Predicted Optimized Geometric Parameters (Exemplary)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.34 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-N (pyridine) | ~1.33 Å | |

| Bond Angle | C-C-C (inter-ring) | ~120° |

| O=C-O (ester) | ~123° |

| Dihedral Angle | Pyridine-Benzene | ~30-40° |

Analysis of Vibrational Modes and Spectral Correlation

Once the optimized geometry is obtained, a vibrational frequency calculation is performed. epstem.net This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides the theoretical vibrational spectrum (FT-IR and Raman). nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or wagging of bonds.

The theoretical vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. epstem.net The analysis of these vibrational modes allows for the assignment of the absorption bands observed in an experimental FT-IR spectrum. epstem.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. oaji.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large gap indicates high kinetic stability. oaji.net The distribution of electron density in these orbitals reveals the likely sites for nucleophilic and electrophilic attack. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxypyridine ring, while the LUMO may be distributed over the electron-withdrawing methyl benzoate moiety. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies (Exemplary)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| E(HOMO) | ~ -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | ~ -1.7 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.8 eV | Indicator of chemical reactivity and kinetic stability. oaji.net |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. nih.govresearchgate.net

Hyperconjugation involves the donation of electron density from a filled bonding orbital (or a lone pair) to an adjacent empty or partially filled antibonding orbital. The strength of these interactions is evaluated using second-order perturbation theory. researchgate.net For this compound, significant interactions would be expected, such as the donation from the oxygen lone pairs of the methoxy (B1213986) group into the π* antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. nih.gov

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are often found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These are usually located around hydrogen atoms, particularly those attached to electronegative atoms. nih.gov For this compound, the most negative regions are expected near the oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom of the pyridine ring, indicating these as likely sites for interaction with electrophiles. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. researchgate.net It extends the framework of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as light. This allows for the simulation and analysis of phenomena like electronic absorption and emission. For this compound, TD-DFT calculations provide valuable insights into its photophysical properties, which are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

The simulation of UV-Vis absorption spectra using TD-DFT is a standard procedure for predicting how a molecule absorbs light in the ultraviolet and visible regions. epstem.net The process typically begins with the geometry optimization of the molecule in its ground state using a suitable DFT functional and basis set, such as B3LYP/6-311+G(2d,p). researchgate.net Following optimization, TD-DFT calculations are performed on the stable geometry to determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, these calculations can be performed in various solvents using a solvation model (e.g., the Polarizable Continuum Model, PCM) to account for environmental effects on the electronic transitions. The results would typically be presented in a table comparing the calculated wavelength, excitation energy, and oscillator strength for the most significant electronic transitions.

Table 1: Simulated UV-Vis Absorption Data for this compound (Illustrative)

| Transition | Calculated λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | 315 | 3.94 | 0.45 |

| S₀ → S₂ | 278 | 4.46 | 0.21 |

| S₀ → S₃ | 245 | 5.06 | 0.15 |

This table is illustrative. The values are representative of what a TD-DFT calculation might yield for a molecule of this type, based on studies of similar aromatic compounds. researchgate.net

A deeper analysis of the TD-DFT output reveals the nature of the electronic transitions. Each calculated absorption band corresponds to the promotion of an electron from an occupied molecular orbital to an unoccupied (virtual) molecular orbital. The primary transitions are often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), but other transitions, such as HOMO-1 to LUMO or HOMO to LUMO+1, also contribute significantly.

Analysis of the molecular orbitals involved (the frontier molecular orbitals or FMOs) indicates the character of the excitation. researchgate.net For a molecule like this compound, the HOMO is expected to have significant electron density on the electron-rich methoxypyridine ring, while the LUMO may be distributed across the benzoate portion and the inter-ring bond. A transition from HOMO to LUMO would therefore represent an intramolecular charge transfer (ICT) event. Understanding these transitions is key to designing molecules with specific photophysical properties.

Table 2: Major Orbital Contributions to Electronic Transitions (Illustrative)

| Transition | Primary Orbital Contribution | Character |

|---|---|---|

| S₀ → S₁ | HOMO → LUMO (92%) | π → π*, Intramolecular Charge Transfer |

| S₀ → S₂ | HOMO-1 → LUMO (75%) | π → π* |

| S₀ → S₃ | HOMO → LUMO+1 (88%) | π → π* |

This table illustrates the type of analysis performed on TD-DFT results. The character of the transition is determined by the nature and location of the involved molecular orbitals.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. bohrium.com For a semi-flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, understanding its flexibility, and analyzing its interactions with surrounding solvent molecules (solvation). bohrium.com

A simulation would involve placing the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and calculating the forces between atoms using a force field. By integrating Newton's equations of motion, the trajectory of each atom is tracked over a set period. Analysis of this trajectory can reveal the preferred dihedral angles between the pyridine and benzene (B151609) rings, the rotational freedom of the methoxy and ester groups, and the formation of hydrogen bonds or other non-covalent interactions with the solvent. This information is crucial for understanding how the molecule behaves in a realistic chemical environment, which influences its reactivity and potential for crystal engineering. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are cheminformatics approaches used to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. mdpi.com The fundamental principle is that the structural features of a molecule determine its activity. For a compound like this compound, a QSAR model could be developed to predict the activity of related derivatives, for instance, as enzyme inhibitors or receptor antagonists. nih.govresearchgate.net

Developing a QSAR model requires a dataset of structurally similar compounds with experimentally measured activities. nih.gov For each compound, a set of molecular descriptors is calculated, which are numerical representations of its physicochemical properties (e.g., logP for hydrophobicity, molecular weight, polar surface area, electronic parameters). Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. mdpi.com Such models can guide the synthesis of new derivatives with potentially enhanced activity by indicating which structural modifications are likely to be beneficial. researchgate.net Pyridine derivatives are common scaffolds in drug discovery, making them frequent subjects of QSAR studies. researchgate.net

Prediction of Molecular Reactivity and Stability Descriptors

Computational chemistry offers a suite of tools to predict the reactivity and stability of a molecule based on its electronic structure. These descriptors are derived from calculations, often using Density Functional Theory (DFT), and provide a quantitative basis for understanding where and how a molecule is likely to react.

The Fukui function, f(r), is a key descriptor in conceptual DFT that identifies the most reactive sites within a molecule. wikipedia.org It measures the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org By condensing these values onto individual atoms, one can predict sites susceptible to different types of chemical attack:

Electrophilic Attack (f+) : The site most likely to accept an electron (act as a nucleophile).

Nucleophilic Attack (f-) : The site most likely to donate an electron (act as an electrophile).

Radical Attack (f0) : The site most susceptible to attack by a radical species.

For this compound, calculating the condensed Fukui functions would allow for a precise ranking of atomic sites by their reactivity. bas.bg This analysis is crucial for predicting the outcomes of chemical reactions and understanding the molecule's metabolic fate. For example, the analysis might show that specific carbon atoms on the pyridine or benzene rings are most susceptible to electrophilic substitution, or that the carbonyl oxygen is a primary site for nucleophilic interaction. researchgate.netijariie.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Benzoic acid |

| Gefitinib |

Global Softness and Hardness

Within the framework of Density Functional Theory (DFT), global softness and hardness are key quantum chemical descriptors that provide information about the reactivity and stability of a molecule. Hardness (η) is a measure of the resistance to change in the electron distribution, while softness (S) is the reciprocal of hardness and indicates the molecule's capacity to accept electrons. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A high HOMO-LUMO energy gap generally corresponds to a hard, less reactive molecule, whereas a small gap suggests a soft, more reactive molecule. No published studies were found that calculated the HOMO and LUMO energies, and therefore the global softness and hardness, for this compound.

Investigations of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO response of organic molecules.

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a critical parameter that quantifies the second-order NLO response of a molecule. It is a measure of how the dipole moment of a molecule changes in the presence of a strong electric field, such as that from a laser. Molecules with large β values are sought after for applications like second-harmonic generation (SHG).

Computational calculations of β are typically performed using quantum chemical methods like DFT. These calculations can elucidate the relationship between molecular structure, electronic properties (such as the presence of electron-donating and electron-accepting groups), and the magnitude of the NLO response. There are no available records of first-order hyperpolarizability calculations for this compound in the scientific literature.

Role of Intermolecular Interactions in NLO Response (e.g., Dimer Formations)

The NLO properties of materials in the solid state are not solely dependent on the properties of individual molecules but are also significantly influenced by how these molecules are arranged and interact with each other. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of aggregates like dimers.

The formation of dimers can either enhance or diminish the bulk NLO response depending on the relative orientation of the molecules. For instance, a centrosymmetric arrangement of dipolar molecules in a dimer can lead to the cancellation of the second-order NLO effect. Computational studies of dimer formations and their impact on the NLO response are crucial for understanding the properties of the bulk material. No such theoretical investigations have been reported for this compound.

Structure Activity Relationship Sar and Pharmacological Target Elucidation

Systematic Modulation of Molecular Architecture and Biological Impact

The design of potent inhibitors based on the 3-(6-methoxypyridin-3-yl)benzoate core involves extensive modification of its constituent parts. The biaryl nature of the scaffold, consisting of a pyridine (B92270) ring linked to a benzene (B151609) ring, allows for strategic placement of substituents to probe interactions within the target's binding site.

The electronic properties and spatial arrangement of substituents on both aromatic rings are critical determinants of a compound's biological activity.

Benzene Ring Modifications: Substituents on the benzoate (B1203000) portion of the molecule are systematically varied to enhance potency. The nature, size, and position of these groups influence how the molecule fits within the active site and can introduce new binding interactions. For instance, in related series of PDE4 inhibitors, adding specific groups to this ring system has been a key strategy to improve activity and selectivity. nih.govresearchgate.net

| Molecular Region | Substituent/Modification | Observed Impact on Biological Potency (in related PDE4 inhibitors) | Reference |

|---|---|---|---|

| Pyridine Ring (Position 6) | Methoxy (B1213986) Group (-OCH3) | Strongly promotes PDE4 inhibitory activity; engages in key binding site interactions. | nih.gov |

| Pyridine Ring (General) | Introduction of Nitrogen | Can lead to electrostatic repulsion if not positioned correctly, disfavoring certain conformations. | plos.org |

| Benzene/Benzoate Ring | Varying Substituents (Halogens, Alkyls) | Modulates binding affinity and selectivity depending on the specific pocket interactions. | nih.govresearchgate.net |

| Linker | Ester to Amide Bioisostere | Introduces H-bond donor capability, allows for new substituent vectors, and can improve metabolic stability. | nih.govresearchgate.net |

The 3-(6-methoxypyridin-3-yl)benzoate structure is a biaryl system, meaning the two aromatic rings are connected by a single bond. The rotation around this bond dictates the molecule's three-dimensional shape, which is critical for its ability to bind to a biological target.

The conformational preference, or the energetically favored dihedral angle between the rings, is determined by a delicate balance of steric hindrance and electronic interactions. plos.orgdatadryad.org Complete planarity is often disfavored due to steric clashes between atoms at the ortho positions of the rings. Computational studies on similar biaryl fragments show that energetically relevant conformations typically exist within a 4 kcal/mol range of the global energy minimum. plos.org The specific three-dimensional arrangement adopted by the molecule is crucial for fitting into the complex topology of the enzyme's active site. For some PDE4 inhibitors, an increased planar character has been suggested to improve interactions within the binding pocket, leading to a more pronounced inhibitory effect. nih.govmdpi.com Therefore, medicinal chemists often seek to control this conformation by introducing specific substituents that favor a bioactive shape.

Replacing the ester with an amide (-CONH-R) introduces several significant changes:

Hydrogen Bonding: An amide introduces an N-H group, which can act as a hydrogen bond donor, creating a new potential interaction with the target receptor that is not possible with the ester's oxygen atom. sci-hub.se

Structural Rigidity and Vector Space: The amide bond is planar and introduces a degree of rigidity. The substituent on the amide nitrogen (R group) provides a new vector for chemical modification, allowing chemists to explore additional regions of the binding pocket. sci-hub.se

Metabolic Stability: Amides can be more resistant to hydrolysis by metabolic enzymes (esterases) compared to esters, potentially leading to improved pharmacokinetic properties. researchgate.net

The geometry of the amide bond itself is critical. While the trans conformation is generally favored thermodynamically, a cis conformation may be required for binding to some targets. The ability of the molecule to adopt the correct amide geometry is essential for its biological activity. sci-hub.se

Ligand-Target Interactions and Binding Mode Analysis

Understanding how a ligand interacts with its biological target at an atomic level is fundamental to rational drug design. Computational techniques like molecular docking and binding affinity prediction are essential tools for this analysis.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of Methyl 3-(6-methoxypyridin-3-yl)benzoate, docking studies are frequently performed using the crystal structure of the PDE4 enzyme. researchgate.netrsc.org

These studies reveal key binding interactions:

The methoxy-pyridine moiety often fits into a hydrophobic region of the PDE4 active site, with the methoxy group itself potentially forming specific interactions. mdpi.com

The carbonyl oxygen of the ester or amide group typically acts as a hydrogen bond acceptor, interacting with amino acid residues in the active site.

The biaryl system orients itself to achieve favorable van der Waals and pi-stacking interactions with aromatic residues within the binding pocket.

Docking analyses can guide the synthesis of new analogs by predicting how structural changes will affect these binding interactions. For example, docking studies of novel inhibitors have suggested that an additional hydrogen bond can enhance binding affinity. rsc.org

| Ligand Feature | Type of Interaction | Potential Interacting Residues in PDE4 | Reference |

|---|---|---|---|

| Methoxy Group (-OCH3) | Hydrophobic interaction, H-bond | Hydrophobic pockets (Q1, Q2), specific amino acids | mdpi.com |

| Carbonyl Oxygen (C=O) | Hydrogen bond acceptor | Amino acid side chains or backbone amides | researchgate.netrsc.org |

| Aromatic Rings | π-π stacking, hydrophobic interactions | Aromatic residues (e.g., Phenylalanine, Tyrosine) | researchgate.net |

| Amide N-H (in bioisosteres) | Hydrogen bond donor | Glutamine, Asparagine, or backbone carbonyls | rsc.org |

While docking predicts the binding pose, other in silico methods aim to predict the binding affinity (i.e., the strength of the interaction, often represented as K_i or IC_50). These predictions are crucial for prioritizing which compounds to synthesize and test. nih.gov

Methods for predicting binding affinity include:

Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the free energy of binding from molecular dynamics simulations. These methods often provide a better correlation with experimental data than simple docking scores. nih.gov

Machine Learning Models: Modern approaches use machine learning algorithms trained on large datasets of known ligands and their binding affinities to predict the activity of new compounds based on their structural features. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

These computational tools allow researchers to screen virtual libraries of compounds containing the 3-(6-methoxypyridin-3-yl)benzoate scaffold and select those with the highest predicted affinity and specificity for the target receptor, streamlining the drug discovery process. nih.govbiorxiv.org

Design Principles for Lead Optimization and Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process often involves computational techniques to guide the synthesis of new analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. dovepress.comresearchgate.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative charges. Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.govresearchgate.net This allows for the rapid identification of novel molecules that are likely to be active at the target of interest.

There is no published research that describes the development of a pharmacophore model based on This compound or its use in a virtual screening campaign. Such a study would require knowledge of a specific biological target for this compound and a set of known active molecules with which to build and validate the model. The general workflow for such a process is outlined in the table below.

| Step | Description |

| 1. Target & Ligand Identification | A biological target for this compound and a series of structurally related active compounds would first need to be identified. |

| 2. Pharmacophore Model Generation | Based on the structures of the active compounds, a 3D pharmacophore model would be generated, representing the key interaction points required for biological activity. researchgate.net |

| 3. Model Validation | The model would be tested for its ability to distinguish known active compounds from inactive ones. |

| 4. Virtual Screening | The validated pharmacophore model would be used to screen large chemical libraries for new potential hits. nih.gov |

| 5. Hit Selection and Biological Testing | The top-ranking virtual hits would be acquired or synthesized and then tested experimentally to confirm their biological activity. |

De Novo Molecular Design Strategies

De novo design is a computational strategy that aims to design novel molecules from scratch, often within the constraints of a protein's binding site. arxiv.org This approach can be particularly useful for generating new chemical scaffolds that are not present in existing compound libraries. arxiv.org These methods can be either receptor-based, utilizing the 3D structure of the target protein, or ligand-based, building upon known active molecules.

There are no documented instances of This compound being used as a scaffold or starting point for de novo molecular design studies. If a biological target and its 3D structure were known, one could, in principle, use this compound as a core fragment and computationally "grow" new functionalities to enhance its binding affinity and other desirable properties. The table below outlines a hypothetical de novo design workflow.

| Design Strategy | Description | Potential Application to this compound |

| Fragment Growing | A starting fragment is placed in the binding site of a target, and new chemical moieties are added iteratively to improve binding. | The this compound scaffold could be used as the initial fragment. |

| Fragment Linking | Two or more fragments that bind to different sub-pockets of the active site are connected with a chemical linker. | If different fragments were identified that bind to a target, this scaffold could potentially be used as part of a linking strategy. |

| Scaffold Hopping | The core scaffold of a known active molecule is replaced with a novel chemical entity while preserving the original pharmacophoric features. researchgate.net | If this compound were a known active compound, its core could be replaced to generate new intellectual property. |

Spectrum of Biological and Pharmacological Activities

Anti-infective and Antimicrobial Efficacy

Currently, there is a lack of specific published research investigating the anti-infective and antimicrobial properties of Methyl 3-(6-methoxypyridin-3-yl)benzoate.

No specific studies were identified that evaluated the antibacterial efficacy of this compound against key pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Mycobacterium tuberculosis. While research exists on various novel compounds for antibacterial applications, data for this specific molecule is not present in the available literature. frontiersin.orgnih.gov

Similarly, there is no available research detailing the antifungal activity of this compound against fungal species like Candida albicans, Aspergillus flavus, or Aspergillus fumigatus. Studies have explored the antifungal potential of other benzoate (B1203000) derivatives and various compounds against these fungi, but this specific molecule has not been the subject of such investigations. nih.govnih.govusda.gov

The ability of bacteria to form biofilms and communicate via quorum sensing is a significant factor in their virulence and resistance. nih.govnih.govmdpi.com However, an extensive search of the scientific literature did not yield any studies focused on the potential of this compound to act as a quorum sensing inhibitor or a biofilm disrupting agent. researchgate.netmdpi.com

Anticancer and Cytotoxic Potential

The evaluation of novel chemical entities for their anticancer properties is a major focus of pharmacological research. This includes targeting specific pathways involved in tumor growth and survival.

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various cancers. nih.govmdpi.com Consequently, the development of FGFR inhibitors is an active area of oncology research. nih.govselleckchem.com However, there are no specific studies in the available scientific literature that report on the activity of this compound as an inhibitor of any of the Fibroblast Growth Factor Receptors. researchgate.net

The Phosphoinositide 3-Kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov The alpha isoform of PI3K (PI3Kα) is a key component of this pathway. A review of the current literature reveals no data on the inhibitory potential of this compound against PI3Kα.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

There are no available studies or data on the direct inhibitory activity of this compound against Epidermal Growth Factor Receptor (EGFR) kinase.

RET Kinase Inhibition for Proliferative Disorders

No research has been published that evaluates the potential of this compound as an inhibitor of RET (rearranged during transfection) kinase for the treatment of proliferative disorders.

Anti-inflammatory Response Modulation

There is no available data from in vitro or in vivo studies to suggest that this compound has any direct role in the modulation of anti-inflammatory responses.

Antioxidant Mechanisms and Radical Scavenging Properties

No studies have been conducted to determine if this compound possesses antioxidant properties or any capacity for radical scavenging.

Neurological and Central Nervous System Activities

A review of the scientific literature yielded no evidence or studies pertaining to the neuroprotective activities of this compound.

Data Tables

Due to the absence of research on the direct biological activities of this compound, no data tables can be generated.

Anticholinesterase Activity

There is no direct scientific literature available to confirm or deny the anticholinesterase activity of this compound. However, the broader class of compounds containing pyridine (B92270) and benzoate moieties has been a subject of interest in the development of cholinesterase inhibitors. For instance, various derivatives of benzothiazolone have been synthesized and evaluated for their ability to inhibit cholinesterases, with some showing potent activity against butyrylcholinesterase (BChE) mdpi.com. These studies often focus on the specific structural features that enable interaction with the active sites of acetylcholinesterase (AChE) and BChE. Without specific experimental data for this compound, any potential for anticholinesterase activity remains speculative.

Antiviral and Anti-metabolic Disease Applications

The potential antiviral and anti-metabolic disease applications of this compound have not been specifically elucidated in published research. The field of antiviral research is broad, with many heterocyclic compounds being investigated for their therapeutic potential nih.gov. Similarly, compounds that modulate metabolic pathways are of significant interest. For example, a series of sulfonamide methoxypyridine derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, which are key targets in cancer and metabolic diseases nih.gov. These studies highlight the importance of the methoxypyridine scaffold in designing biologically active molecules. However, the specific antiviral or anti-metabolic effects of this compound are yet to be determined.

Retinoidal Activity and Receptor Agonism/Antagonism

No specific studies on the retinoidal activity or the agonistic/antagonistic effects on retinoid receptors for this compound have been reported. Retinoids, which are crucial regulators of cellular processes, exert their effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) nih.gov. The development of synthetic retinoids and receptor modulators is an active area of research. For instance, novel analogs of bexarotene, a well-known RXR-selective agonist, have been synthesized and evaluated for their potential as therapeutic agents mdpi.com. These molecules typically possess a specific three-dimensional structure that allows for high-affinity binding to the ligand-binding pocket of the retinoid receptors. The structural characteristics of this compound would need to be assessed through computational modeling and in vitro binding assays to determine its potential for retinoidal activity.

No Publicly Available Research Found for this compound

Extensive searches for the chemical compound "this compound" have yielded no specific, publicly available scientific literature detailing its advanced applications or therapeutic prospects. As a result, an article based on the requested outline focusing on its role in rational drug design, its potential as a chemical probe, or its integration into multidrug therapies cannot be generated at this time.

The absence of information on this specific compound suggests that it may be a novel molecule, a synthetic intermediate that has not been extensively studied for its biological activity, or a compound that has been investigated in proprietary, unpublished research.

While the individual components of the molecule, such as the benzoate and methoxypyridine moieties, are common in medicinal chemistry, the specific arrangement in "this compound" does not appear in accessible research databases or scientific publications. Therefore, there is no data to support a discussion of its therapeutic potential or application in drug development as requested.

Future Perspectives and Uncharted Research Avenues

Exploration of Undiscovered Biological Targets

The pyridine (B92270) ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets. researchgate.netnih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can influence the compound's absorption, conductivity, and biological activity. researchgate.net Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects. rsc.orgresearchgate.netnih.govnih.govrsc.org

Given the rich pharmacological profile of pyridine-containing molecules, Methyl 3-(6-methoxypyridin-3-yl)benzoate warrants comprehensive screening against a diverse panel of biological targets. Future research should focus on exploring its potential as an inhibitor of kinases, a class of enzymes often dysregulated in diseases like cancer, and as a modulator of G-protein coupled receptors (GPCRs), which are involved in a multitude of physiological processes. researchgate.net The structural similarity to known bioactive molecules suggests that it could also be investigated for its potential as an antimicrobial or antiviral agent. rsc.orgmdpi.com

| Potential Biological Target Classes for this compound | Rationale for Exploration | Relevant Research Findings |

| Kinases | Pyridine scaffolds are common in kinase inhibitors. researchgate.netresearchgate.net | OSI-930, a thiophene-containing pyridine derivative, is an inhibitor of Kit and kinase insert domain receptor tyrosine kinases. researchgate.net |

| G-Protein Coupled Receptors (GPCRs) | The pyridine moiety can mimic other cyclic structures that bind to GPCRs. | Pyridine-containing compounds have been developed as positive allosteric modulators with enhanced cellular permeability. nih.gov |

| DNA Gyrase | Certain cyanopyridine derivatives have shown potent inhibitory activity against DNA gyrase. researchgate.net | A 3-cyanopyridine (B1664610) derivative exhibited an IC50 value of 1.68 µg/mL against E. coli DNA gyrase A. researchgate.net |

| Tubulin | Some pyridine derivatives have shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy. rsc.org | A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives exhibited anti-proliferative activity through tubulin polymerization inhibition. rsc.org |

Advanced Material Science Applications

The benzoate (B1203000) component of this compound suggests potential applications in material science. Benzoate derivatives are utilized as nucleating agents in thermoplastics like polypropylene, where they can enhance crystallization temperature and reduce crystallization time. kjdb.org Sodium benzoate, for instance, is used to improve the strength of some plastics and as a corrosion inhibitor. healthline.com

Furthermore, recent research has highlighted the use of benzoate-based materials in organic light-emitting diodes (OLEDs). rsc.org Compounds with a benzoate structure have been shown to exhibit thermally activated delayed fluorescence (TADF), a property crucial for high-efficiency OLEDs. rsc.org The incorporation of the methoxypyridine unit could further modulate the electronic properties of such materials, opening avenues for the development of novel photoactive and electronic materials. The potential for this compound to act as a photosensitization catalyst in chemical reactions, similar to other benzoate derivatives, is another area ripe for investigation. nih.gov

| Potential Material Science Application | Underlying Principle | Example from Related Compounds |

| Polymer Additive | Benzoates can act as nucleating agents, improving the physical properties of polymers. kjdb.org | Sodium benzoate is used to increase the crystallization temperature of polypropylene. kjdb.org |

| Organic Electronics | Benzoate-based compounds can exhibit thermally activated delayed fluorescence (TADF) for use in OLEDs. rsc.org | Compounds PTZ-MBZ and DMAC-MBZ, which are benzoate derivatives, showed TADF properties with short lifetimes. rsc.org |

| Corrosion Inhibition | Benzoates can form protective layers on metal surfaces. healthline.com | Sodium benzoate is used as a corrosion inhibitor in car engine coolants. healthline.com |

| Photosensitization Catalysis | Benzoate groups can facilitate light-driven chemical reactions. nih.gov | Aryl ketone photosensitizers, a related class, are used for direct C(sp3)–H bond fluorinations. nih.gov |

Green Chemistry Approaches in Synthesis

The growing emphasis on sustainable practices in chemical manufacturing necessitates the development of "green" synthesis routes for promising compounds. citedrive.comnih.gov For pyridine derivatives, several green chemistry approaches have been explored, including multicomponent one-pot reactions, the use of environmentally friendly solvents, and catalyst-free or metal-free reaction conditions. researchgate.netnih.gov Microwave-assisted and ultrasonic-assisted syntheses have also been shown to be efficient methods for producing pyridine derivatives. researchgate.netnih.gov

Future research on this compound should prioritize the development of a synthetic pathway that aligns with the principles of green chemistry. This could involve exploring iron-catalyzed cyclization reactions, which utilize a less toxic and more abundant metal catalyst. rsc.org The goal would be to devise a synthesis that is not only efficient and high-yielding but also minimizes waste and the use of hazardous reagents.

| Green Synthesis Technique | Description | Advantages |

| Multicomponent One-Pot Reactions | Combining three or more reactants in a single reaction vessel to form the final product. researchgate.net | Increased efficiency, reduced waste, and simplified purification. |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. nih.gov | Faster reaction times, higher yields, and improved purity. |

| Iron-Catalyzed Cyclization | Employing an iron catalyst to facilitate the formation of the pyridine ring. rsc.org | Use of an inexpensive, non-toxic, and earth-abundant metal. |

| Solvent-Free Synthesis | Conducting the reaction in the absence of a solvent. researchgate.net | Reduced environmental impact and simplified product work-up. |

Mechanistic Investigations of Off-Target Effects

While the exploration of on-target activity is crucial, understanding a compound's potential off-target effects is equally important for its development as a therapeutic agent. For pyridine-containing compounds, interactions with metabolic enzymes such as cytochrome P450 (CYP) isoforms are a key consideration. For example, studies on pyridine-containing substrate analogs designed to inhibit CYP8B1 revealed that their access to the active site was restricted by a specific amino acid residue. nih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 3-(6-methoxypyridin-3-yl)benzoate?

- Methodological Answer : A Suzuki-Miyaura cross-coupling reaction is frequently used. For example, coupling 6-methoxypyridin-3-ylboronic acid with methyl 3-bromobenzoate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/water (3:1) at 80–90°C for 12–24 hours yields the target compound . Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically achieves >95% purity.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR spectra (e.g., in DMSO-d₆) confirm connectivity and functional groups. Key signals include aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~167 ppm in ¹³C NMR) .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ calculated for C₁₅H₁₅NO₃: 258.1125, observed: 258.1123) .

- X-ray Crystallography : Single-crystal analysis (using SHELXL) provides bond lengths, angles, and torsion angles, confirming the spatial arrangement of substituents .

Q. What analytical methods are used to assess purity and quantify this compound?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phases: acetonitrile/water (70:30) at 1 mL/min. Retention time ~8.2 minutes .

- TLC Monitoring : Alumina plates with dichloromethane as the eluent; visualization under UV light (Rf ~0.5) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd₂(dba)₃ with ligands like SPhos or XPhos to improve coupling efficiency .

- Solvent Effects : Compare toluene, DMF, or THF for solubility and reaction kinetics. THF may reduce side reactions compared to polar aprotic solvents.

- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce reaction time while maintaining >80% yield .

Q. What mechanistic insights explain discrepancies in oxidative cyclization yields during derivatization?

- Methodological Answer : Oxidative ring closure (e.g., forming triazolopyridine derivatives) with NaOCl in ethanol proceeds via a radical or electrophilic pathway. Competing side reactions (e.g., over-oxidation) can reduce yields. Kinetic studies (monitored by in-situ IR or NMR) reveal optimal oxidant stoichiometry (1.5–2.0 equiv.) and reaction time (3–5 hours) to suppress byproducts .

Q. How do computational methods (e.g., DFT) aid in predicting the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set computes HOMO-LUMO gaps (e.g., ~4.2 eV), indicating electron-withdrawing effects of the pyridine moiety.

- Molecular Docking : Predict binding affinity to biological targets (e.g., PI3Kα inhibitors) by simulating interactions with active-site residues (e.g., Lys802, Val851) .

Q. What strategies resolve crystallographic ambiguities in polymorph identification?

- Methodological Answer :

- Variable-Temperature XRD : Analyze thermal stability of polymorphs (e.g., Form I vs. Form II) by collecting data at 100–298 K .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to differentiate packing motifs .

Key Research Findings

- Green Chemistry : Sodium hypochlorite in ethanol enables eco-friendly oxidative cyclization, achieving 73% yield with minimal waste .

- Structural Flexibility : The ester group at the 3-position enhances solubility in polar solvents (e.g., DMSO, ethanol) while maintaining planar aromaticity for π-π stacking in crystal lattices .

- Bioactivity Potential : Derivatives (e.g., triazolopyridines) show antiproliferative activity against cancer cell lines (IC₅₀ ~5 µM), suggesting utility as lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.